![molecular formula C23H21ClFNO3S B2867505 (E)-[1-(4-chlorophenyl)-3-(4-methylbenzenesulfonyl)propylidene][(3-fluorophenyl)methoxy]amine CAS No. 477867-78-0](/img/structure/B2867505.png)
(E)-[1-(4-chlorophenyl)-3-(4-methylbenzenesulfonyl)propylidene][(3-fluorophenyl)methoxy]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. The presence of the phenyl rings and the sulfonyl group could lead to interesting structural features .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the phenyl rings, the sulfonyl group, and the amine group. These groups could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. The presence of the phenyl rings and the sulfonyl group could affect these properties .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Characteristics
- Novel aromatic poly(amine-imide)s with pendent triphenylamine units exhibit good mechanical properties, thermal stability, and electrochromic characteristics. Such polymers are soluble in organic solvents and can be cast into films, suggesting applications in materials science (Cheng et al., 2005).
Antimicrobial Activity
- Quinazolinone derivatives and triazole derivatives show antimicrobial activity, indicating potential applications in drug development and as antimicrobial agents (Habib et al., 2013); (Bektaş et al., 2007).
Synthetic Methodology
- The synthesis of alpha-fluorovinyl Weinreb amides and alpha-fluoroenones from a common fluorinated building block demonstrates innovative synthetic routes for creating valuable chemical intermediates (Ghosh et al., 2009).
Analytical Applications
- Automated on-line column-switching HPLC-MS/MS method with peak focusing for measuring parabens, triclosan, and other environmental phenols in human milk shows the utility of sophisticated analytical techniques for monitoring environmental contaminants and assessing human exposure (Ye et al., 2008).
Reaction Mechanisms and Kinetics
- Kinetic studies and mechanisms of reactions involving nitrophenyl thionocarbonates and alicyclic amines provide insights into reaction dynamics, offering guidance for developing more efficient synthetic processes (Castro et al., 2001).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-1-(4-chlorophenyl)-N-[(3-fluorophenyl)methoxy]-3-(4-methylphenyl)sulfonylpropan-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClFNO3S/c1-17-5-11-22(12-6-17)30(27,28)14-13-23(19-7-9-20(24)10-8-19)26-29-16-18-3-2-4-21(25)15-18/h2-12,15H,13-14,16H2,1H3/b26-23+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYPQGKECHOHSU-WNAAXNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=NOCC2=CC(=CC=C2)F)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC/C(=N\OCC2=CC(=CC=C2)F)/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-[1-(4-chlorophenyl)-3-(4-methylbenzenesulfonyl)propylidene][(3-fluorophenyl)methoxy]amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-N-(3,4-dimethoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2867423.png)
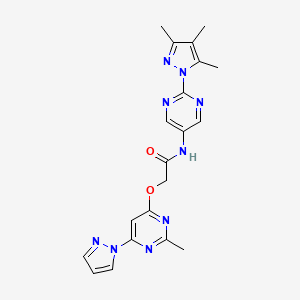
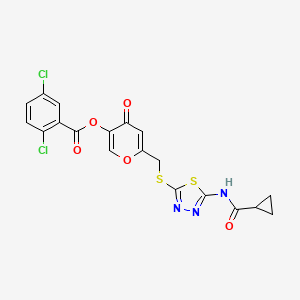
![6-Chloro-3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2867429.png)
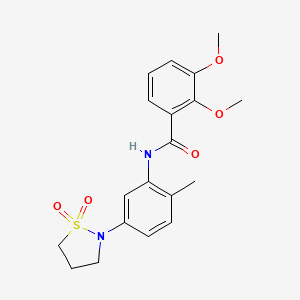
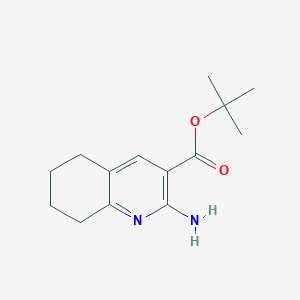
![[2-(Cyclohexyloxy)phenyl]amine hydrochloride](/img/structure/B2867436.png)

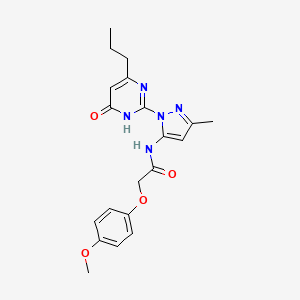
![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-phenylbenzenesulfonamide](/img/structure/B2867439.png)
![2-[(4-Chlorophenyl)sulfanyl]-5-phenylnicotinonitrile](/img/structure/B2867442.png)


![methyl 2-(2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2867445.png)